Cas no 132745-52-9 (3-Amino-4-methylhexanoic acid)

3-Amino-4-methylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-4-methylhexanoic acid
- 3-AMINO-4-METHYLHEXANOICACID
- Hexanoic acid, 3-amino-4-methyl-
- 3-Amino-4-methylhexanoic acid
-
- インチ: 1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
- InChIKey: JHEDYGILOIBOTL-UHFFFAOYSA-N
- SMILES: OC(CC(C(C)CC)N)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 4
- 複雑さ: 114
- XLogP3: -1.7
- トポロジー分子極性表面積: 63.3
3-Amino-4-methylhexanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-673431-1.0g |
3-amino-4-methylhexanoic acid |
132745-52-9 | 95.0% | 1.0g |
$142.0 | 2025-03-13 | |
Enamine | EN300-673431-0.05g |
3-amino-4-methylhexanoic acid |
132745-52-9 | 95.0% | 0.05g |
$119.0 | 2025-03-13 | |
Enamine | EN300-673431-5.0g |
3-amino-4-methylhexanoic acid |
132745-52-9 | 95.0% | 5.0g |
$410.0 | 2025-03-13 | |
Enamine | EN300-673431-0.25g |
3-amino-4-methylhexanoic acid |
132745-52-9 | 95.0% | 0.25g |
$131.0 | 2025-03-13 | |
Enamine | EN300-673431-10.0g |
3-amino-4-methylhexanoic acid |
132745-52-9 | 95.0% | 10.0g |
$608.0 | 2025-03-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366206-1g |
3-Amino-4-methylhexanoic acid |
132745-52-9 | 95% | 1g |
¥3715.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366206-10g |
3-Amino-4-methylhexanoic acid |
132745-52-9 | 95% | 10g |
¥36660.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366206-50mg |
3-Amino-4-methylhexanoic acid |
132745-52-9 | 95% | 50mg |
¥3346.00 | 2024-08-09 | |
Enamine | EN300-673431-0.5g |
3-amino-4-methylhexanoic acid |
132745-52-9 | 95.0% | 0.5g |
$136.0 | 2025-03-13 | |
Enamine | EN300-673431-2.5g |
3-amino-4-methylhexanoic acid |
132745-52-9 | 95.0% | 2.5g |
$277.0 | 2025-03-13 |
3-Amino-4-methylhexanoic acid 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
3-Amino-4-methylhexanoic acidに関する追加情報
Comprehensive Overview of 3-Amino-4-methylhexanoic acid (CAS No. 132745-52-9): Properties, Applications, and Industry Insights
3-Amino-4-methylhexanoic acid (CAS No. 132745-52-9) is a specialized branched-chain amino acid derivative gaining attention in pharmaceutical and biochemical research. This compound, characterized by its unique methyl group substitution at the fourth carbon and an amino functional group at the third position, serves as a critical building block in peptide synthesis and metabolic studies. Its molecular formula, C7H15NO2, and chiral centers make it valuable for designing enantioselective catalysts and studying enzyme-substrate interactions.
Recent trends in precision medicine and nutraceutical development have driven interest in modified amino acids like 3-Amino-4-methylhexanoic acid. Researchers are exploring its potential in targeted drug delivery systems, particularly for neurological applications, due to its ability to cross the blood-brain barrier. The compound's structural similarity to endogenous amino acids allows for innovative approaches in prodrug design, addressing common challenges in bioavailability and tissue specificity.
From a synthetic chemistry perspective, 132745-52-9 showcases remarkable versatility. Its steric hindrance from the methyl group influences reaction pathways, enabling selective modifications—a feature leveraged in asymmetric synthesis methodologies. Laboratories frequently employ this compound to investigate non-proteinogenic amino acid behavior, with publications highlighting its role in modulating protein folding dynamics and receptor binding affinity.
The analytical characterization of 3-Amino-4-methylhexanoic acid involves advanced techniques such as chiral HPLC for enantiomeric purity assessment and NMR spectroscopy for structural confirmation. Quality control protocols emphasize monitoring residual solvents and isomeric impurities, given the compound's application in high-value research. Suppliers typically provide certificates of analysis detailing parameters like ≥98% purity (HPLC) and specific rotation data.
Industrial-scale production of CAS 132745-52-9 utilizes enzymatic resolution or asymmetric hydrogenation techniques to achieve optical purity. Process optimization focuses on green chemistry principles, including solvent recovery systems and catalytic efficiency improvements. These advancements align with growing demand for sustainable fine chemicals in the pharmaceutical sector, where 3-Amino-4-methylhexanoic acid serves as an intermediate for bioactive molecules.
Emerging applications in biodegradable polymers have expanded the compound's relevance. Its incorporation into polyamide backbones enhances material properties while maintaining enzymatic degradability—an essential consideration for eco-friendly packaging solutions. Material scientists are investigating copolymer systems featuring this amino acid to balance mechanical strength and environmental compatibility.
Regulatory compliance for 3-Amino-4-methylhexanoic acid follows ICH guidelines for pharmaceutical intermediates and REACH regulations for industrial use. Documentation includes safety data sheets detailing proper handling procedures, though the compound exhibits favorable toxicological profiles in standard assays. Storage recommendations typically specify controlled ambient conditions in sealed containers to prevent moisture absorption.
Market analysis indicates steady growth for branched amino acid derivatives, with 132745-52-9 occupying a niche in custom synthesis services. Procurement strategies increasingly emphasize supply chain transparency and multi-kilogram scalability to support preclinical development pipelines. The compound's pricing reflects its high-purity grade and specialized manufacturing requirements.
Future research directions for 3-Amino-4-methylhexanoic acid may explore its metabolomic signatures in disease models or applications in biocatalysis engineering. The scientific community continues to investigate its potential as a molecular scaffold for kinase inhibitors or allosteric modulators, capitalizing on its three-dimensional structure. Collaborative studies between computational chemists and experimentalists are optimizing its structure-activity relationships for tailored applications.
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